2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione is a synthetic organic compound with the molecular formula C15H9BrN2O2. This compound is characterized by the presence of a brominated pyridine ring and an indane-1,3-dione moiety, making it a valuable molecule in various fields of research, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione typically involves the condensation of 5-bromo-2-aminopyridine with indane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A brominated aromatic amine used in various chemical reactions.
Indane-1,3-dione: A versatile building block used in numerous applications ranging from biosensing to electronics.
Uniqueness
2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione is unique due to its specific combination of a brominated pyridine ring and an indane-1,3-dione moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-9-5-6-13(17-7-9)18-8-12-14(19)10-3-1-2-4-11(10)15(12)20/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVIUSFSDSRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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